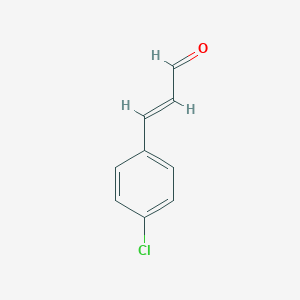
4-Chlorocinnamaldehyde
Vue d'ensemble
Description
4-Chlorocinnamaldehyde is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.60 . It is a solid substance and appears as a white or light yellow crystalline powder .
Molecular Structure Analysis
The SMILES string for 4-Chlorocinnamaldehyde isClc1ccc(\\C=C\\C=O)cc1 . The InChI is 1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ . Chemical Reactions Analysis
4-Chlorocinnamaldehyde has been found to inhibit the corrosion of ARMCO iron in 4 M HCl . It undergoes chemoselective reduction in the presence of calcium amidoborane to yield allylic alcohol .Physical And Chemical Properties Analysis
4-Chlorocinnamaldehyde has a melting point of 57-63°C . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 290.4±15.0 °C at 760 mmHg .Applications De Recherche Scientifique
Medicinal Chemistry: Tyrosinase Inhibition
Scientific Field
Medicinal Chemistry Application Summary: 4-Chlorocinnamaldehyde has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis . Methods of Application:
- Technical Details: IC50 values were determined to be 0.07 mM for monophenolase and 0.3 mM for diphenolase, indicating the potency of inhibition . Results Summary:
- Outcomes: The study found that 4-Chlorocinnamaldehyde is a reversible competitive inhibitor with a Ki value of 0.17 mM .
- Quantitative Data: The compound effectively prolonged the lag phase and decreased the steady-state rate of both enzyme activities .
Agriculture: Fungicide Development
Scientific Field
Agriculture Application Summary: 4-Chlorocinnamaldehyde derivatives have been synthesized for use as fungicides, targeting laccase enzymes in fungi . Methods of Application:
- Technical Details: EC50 values were measured to assess the efficacy of the compounds . Results Summary:
- Outcomes: One derivative showed potent in vitro activity against specific fungi, with low EC50 values indicating high efficacy .
Cosmetics: Whitening Agents
Scientific Field
Cosmetic Chemistry Application Summary: 4-Chlorocinnamaldehyde is explored as a potential whitening agent due to its tyrosinase inhibition properties . Methods of Application:
- Technical Details: The focus is on the compound’s ability to decrease melanization, which is crucial for cosmetic applications . Results Summary:
- Outcomes: The research suggests that 4-Chlorocinnamaldehyde could be used to develop safer and more efficient cosmetic products .
Food Preservation: Enzymatic Browning Prevention
Scientific Field
Food Chemistry Application Summary: The compound’s role in preventing enzymatic browning in fruits and vegetables is investigated due to its tyrosinase inhibition . Methods of Application:
- Technical Details: The effectiveness is correlated with the compound’s inhibitory concentration and duration of action . Results Summary:
- Outcomes: The potential for 4-Chlorocinnamaldehyde to maintain the appearance and nutritional value of fresh produce is highlighted .
Enzyme Inhibition Research
Scientific Field
Biochemistry Application Summary: The compound is used as a model to study the mechanisms of enzyme inhibition . Methods of Application:
- Technical Details: The reversible competitive inhibition mechanism is elucidated through various biochemical assays . Results Summary:
- Outcomes: The research provides insights into designing more effective enzyme inhibitors based on the structure-activity relationship of 4-Chlorocinnamaldehyde .
Medicinal Chemistry: Tyrosinase Inhibition
Scientific Field
- Technical Details: IC50 values were determined to be 0.07 mM for monophenolase and 0.3 mM for diphenolase, indicating the potency of inhibition . Results Summary:
- Outcomes: The study found that 4-Chlorocinnamaldehyde is a reversible competitive inhibitor with a Ki value of 0.17 mM .
- Quantitative Data: The compound effectively prolonged the lag phase and decreased the steady-state rate of both enzyme activities .
Agriculture: Fungicide Development
Scientific Field
- Technical Details: EC50 values were measured to assess the efficacy of the compounds . Results Summary:
- Outcomes: One derivative showed potent in vitro activity against specific fungi, with low EC50 values indicating high efficacy .
Cosmetics: Whitening Agents
Scientific Field
- Technical Details: The focus is on the compound’s ability to decrease melanization, which is crucial for cosmetic applications . Results Summary:
- Outcomes: The research suggests that 4-Chlorocinnamaldehyde could be used to develop safer and more efficient cosmetic products .
Food Preservation: Enzymatic Browning Prevention
Scientific Field
- Technical Details: The effectiveness is correlated with the compound’s inhibitory concentration and duration of action . Results Summary:
- Outcomes: The potential for 4-Chlorocinnamaldehyde to maintain the appearance and nutritional value of fresh produce is highlighted .
Enzyme Inhibition Research
Scientific Field
- Technical Details: The reversible competitive inhibition mechanism is elucidated through various biochemical assays . Results Summary:
- Outcomes: The research provides insights into designing more effective enzyme inhibitors based on the structure-activity relationship of 4-Chlorocinnamaldehyde .
Treatment of Pigment Disorders
Scientific Field
Dermatology Application Summary: The compound’s efficacy in treating pigment disorders like melasma and post-inflammatory hyperpigmentation is explored . Methods of Application:
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamaldehyde | |
CAS RN |
49678-02-6 | |
| Record name | 4-CHLOROCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



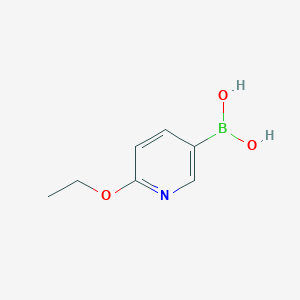
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
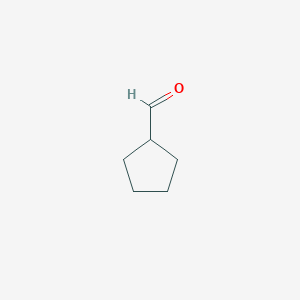

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)

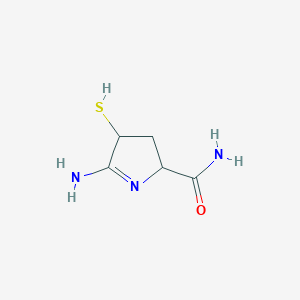
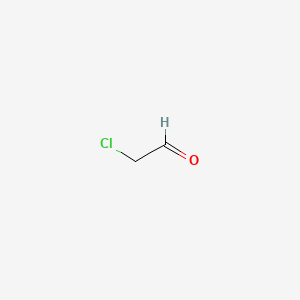
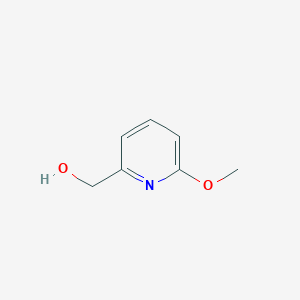
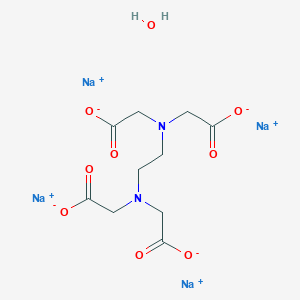
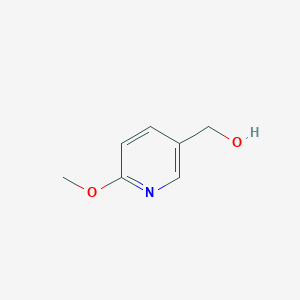
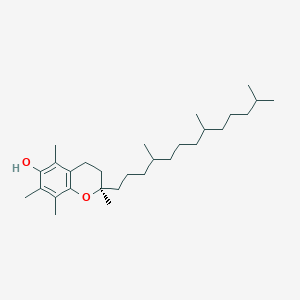
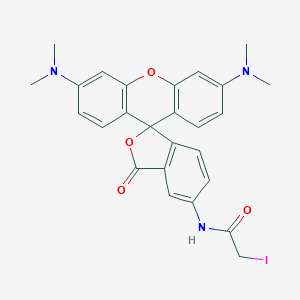
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)